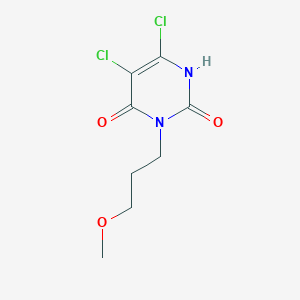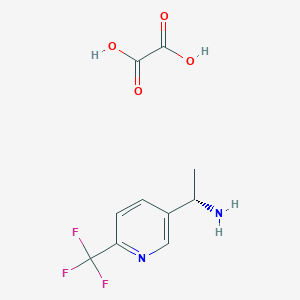
(S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate is a chemical compound that features a trifluoromethyl group attached to a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group can significantly influence the compound’s chemical properties, making it a valuable building block for drug development and other chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the copper(ii)-catalyzed nucleophilic trifluoromethylation of aryl and heteroaryl iodides using methyl fluorosulfonyldifluoroacetate (Chen’s reagent) . This method allows for the efficient introduction of the trifluoromethyl group under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of catalytic amounts of copper(ii) chloride instead of copper(i) salts can improve the yield and efficiency of the trifluoromethylation reaction .
Análisis De Reacciones Químicas
Types of Reactions: (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-Fluoro-4-aminopyridine: A fluorinated pyridine derivative used in pharmaceuticals.
Trifluoromethylated aromatics: Compounds like Prozac that contain trifluoromethyl groups and are used in drug development.
Uniqueness: (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate is unique due to its specific trifluoromethyl substitution pattern and its potential applications in various fields. The presence of the trifluoromethyl group can significantly alter the compound’s chemical and biological properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H11F3N2O4 |
|---|---|
Peso molecular |
280.20 g/mol |
Nombre IUPAC |
oxalic acid;(1S)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2.C2H2O4/c1-5(12)6-2-3-7(13-4-6)8(9,10)11;3-1(4)2(5)6/h2-5H,12H2,1H3;(H,3,4)(H,5,6)/t5-;/m0./s1 |
Clave InChI |
JIRAJJMQWIVBJP-JEDNCBNOSA-N |
SMILES isomérico |
C[C@@H](C1=CN=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O |
SMILES canónico |
CC(C1=CN=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


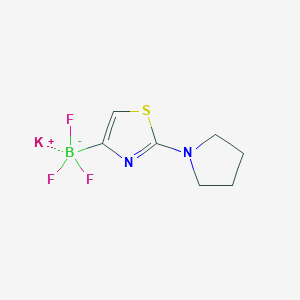


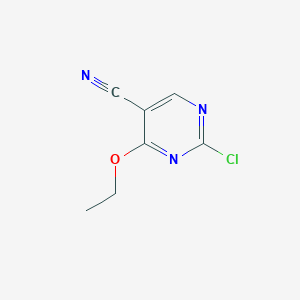
![4-Chloro-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11775422.png)
![4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11775424.png)
![2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one](/img/structure/B11775432.png)
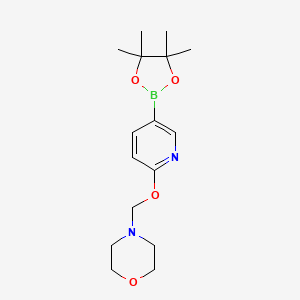
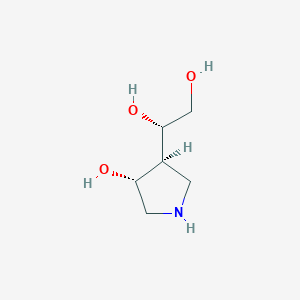
![(1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11775455.png)


![(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B11775486.png)
